molecular formula C16H12N2O4 B5624672 N,N'-1,3-phenylenedi(2-furamide) CAS No. 25227-72-9

N,N'-1,3-phenylenedi(2-furamide)

Cat. No.: B5624672
CAS No.: 25227-72-9
M. Wt: 296.28 g/mol
InChI Key: ITPFLUIJOKLUPH-UHFFFAOYSA-N
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Description

N,N’-1,3-Phenylenedi(2-furamide) is an organic compound with the molecular formula C₁₆H₁₂N₂O₄ It is characterized by the presence of two furan rings attached to a 1,3-phenylene core through amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,3-phenylenedi(2-furamide) typically involves the reaction of 1,3-phenylenediamine with 2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

1,3-phenylenediamine+2×2-furoyl chlorideN,N’-1,3-phenylenedi(2-furamide)+2×HCl\text{1,3-phenylenediamine} + 2 \times \text{2-furoyl chloride} \rightarrow \text{N,N'-1,3-phenylenedi(2-furamide)} + 2 \times \text{HCl} 1,3-phenylenediamine+2×2-furoyl chloride→N,N’-1,3-phenylenedi(2-furamide)+2×HCl

Industrial Production Methods: Industrial production of N,N’-1,3-phenylenedi(2-furamide) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-1,3-Phenylenedi(2-furamide) can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The hydrogen atoms on the phenylene ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N’-1,3-Phenylenedi(2-furamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N,N’-1,3-phenylenedi(2-furamide) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan rings and amide groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

    N,N’-1,4-Phenylenedi(2-furamide): Similar structure but with the furan rings attached to a 1,4-phenylene core.

    N,N’-1,3-Phenylenedi(2-thiopheneamide): Similar structure but with thiophene rings instead of furan rings.

Uniqueness: N,N’-1,3-Phenylenedi(2-furamide) is unique due to the presence of furan rings, which impart specific chemical and biological properties

Properties

IUPAC Name

N-[3-(furan-2-carbonylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-15(13-6-2-8-21-13)17-11-4-1-5-12(10-11)18-16(20)14-7-3-9-22-14/h1-10H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPFLUIJOKLUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271867
Record name N,N′-1,3-Phenylenebis[2-furancarboxamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25227-72-9
Record name N,N′-1,3-Phenylenebis[2-furancarboxamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25227-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-1,3-Phenylenebis[2-furancarboxamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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